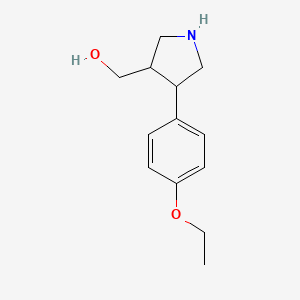
(4-(4-Ethoxyphenyl)pyrrolidin-3-yl)methanol
描述
(4-(4-Ethoxyphenyl)pyrrolidin-3-yl)methanol: is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. These compounds are characterized by a five-membered ring structure containing nitrogen. The presence of the ethoxyphenyl group and the hydroxymethyl group attached to the pyrrolidine ring makes this compound unique and versatile in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(4-Ethoxyphenyl)pyrrolidin-3-yl)methanol typically involves multiple steps, starting with the formation of the pyrrolidine ring followed by the introduction of the ethoxyphenyl group and the hydroxymethyl group. One common synthetic route is the reductive amination of 4-ethoxybenzaldehyde with 3-aminopyrrolidine, followed by reduction of the intermediate imine.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions. The process involves the use of catalysts and solvents to optimize yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully monitored to ensure consistent quality.
化学反应分析
(4-(4-Ethoxyphenyl)pyrrolidin-3-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The ethoxyphenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic reagents such as bromine (Br₂) and acyl chlorides.
Major Products Formed:
Oxidation: 4-(4-Ethoxyphenyl)pyrrolidin-3-one
Reduction: 4-(4-Ethoxyphenyl)pyrrolidine
Substitution: Brominated or acylated derivatives
科学研究应用
(4-(4-Ethoxyphenyl)pyrrolidin-3-yl)methanol: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which (4-(4-Ethoxyphenyl)pyrrolidin-3-yl)methanol exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.
相似化合物的比较
4-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol: Similar structure with a methoxy group instead of ethoxy.
4-(4-Ethoxyphenyl)pyrrolidin-2-yl)methanol: Different position of the hydroxymethyl group on the pyrrolidine ring.
4-(4-Ethoxyphenyl)pyrrolidin-3-yl)ethanol: Ethanol group instead of hydroxymethyl.
Uniqueness: The presence of the ethoxy group and the specific position of the hydroxymethyl group contribute to the unique chemical and biological properties of (4-(4-Ethoxyphenyl)pyrrolidin-3-yl)methanol compared to its analogs.
属性
IUPAC Name |
[4-(4-ethoxyphenyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-16-12-5-3-10(4-6-12)13-8-14-7-11(13)9-15/h3-6,11,13-15H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYRNRUFRJALTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CNCC2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


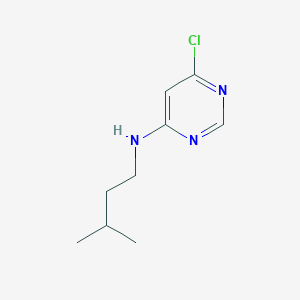
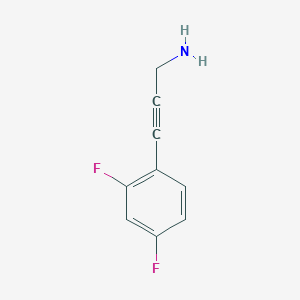
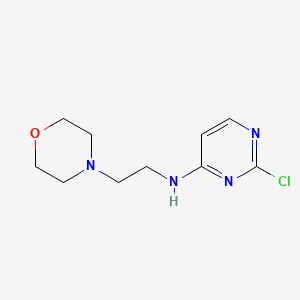
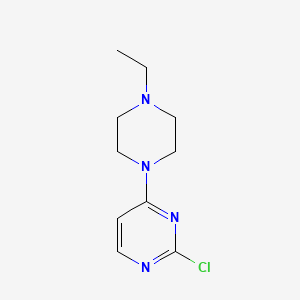
![Ethyl 2-[(2-chloropyrimidin-4-yl)amino]acetate](/img/structure/B1488328.png)
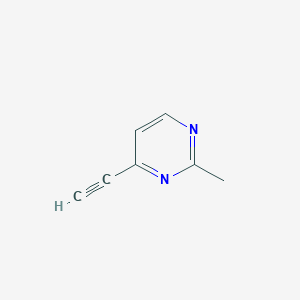
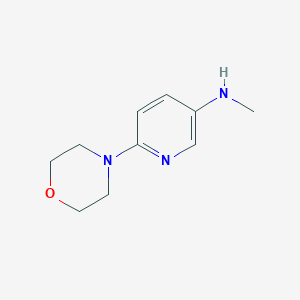
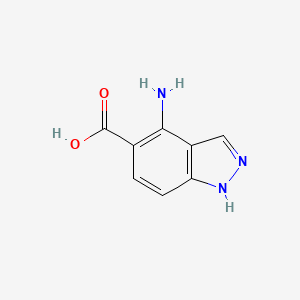
![2-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine](/img/structure/B1488334.png)
![[1-(Butan-2-yl)piperidin-4-yl]methanol](/img/structure/B1488339.png)
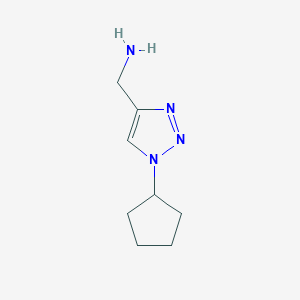
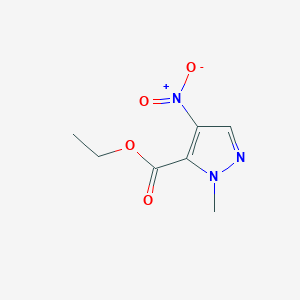
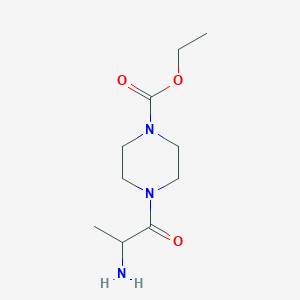
![1-[4-(Pyrrolidine-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1488346.png)
